
Dimethyl malate
Overview
Description
Dimethyl malate (C₆H₁₀O₅), a diester of malic acid, is a chiral compound with applications spanning organic synthesis, biochemistry, and pest control. Structurally, it consists of two methyl groups esterified to the hydroxyl and carboxyl groups of malic acid . Its synthesis often employs green chemistry approaches, such as Zr(SO₄)₂ catalysts, achieving 99% selectivity—a significant improvement over traditional sulfuric acid methods (75% selectivity) .
Natural Occurrence & Biological Roles: this compound is isolated from plants like Sonneratia apetala (mangrove) and Cornus officinalis, where it exhibits insecticidal properties (LD₅₀ = 21.5 µg/adult in Drosophila melanogaster) . In cancer research, cell-permeable this compound induces reactive oxygen species (ROS), slowing tumor growth and enhancing cisplatin efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl malate can be synthesized through the esterification of malic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of maleic anhydride with methanol. This process involves the use of a strong acid catalyst and is carried out in a continuous reactor system to ensure high yield and purity. The reaction is followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Catalytic Esterification
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Catalysts : Zr(SO₄)₂/SiO₂ and Zr(SO₄)₂/activated carbon (AC) show 99% selectivity for dimethyl malate under optimized conditions .
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Conditions :
Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
---|---|---|---|
H₂SO₄ | 98 | 75 | 74 |
Zr(SO₄)₂∙4H₂O | 97 | 80 | 78 |
Zr(SO₄)₂/SiO₂ | 99 | 99 | 98 |
Zr(SO₄)₂/AC | 99 | 99 | 98 |
Data sourced from MDPI (2020) .
The high selectivity of Zr-based catalysts is attributed to reduced Brønsted acid strength, minimizing side reactions like intermolecular dehydration .
Hydrolysis
This compound undergoes hydrolysis to regenerate malic acid, a reaction critical for recycling or further derivatization:
Esterification and Transesterification
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Transesterification with higher alcohols (e.g., ethanol, propanol) produces corresponding diesters, useful in polymer chemistry .
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Cross-coupling reactions : this compound serves as a dienophile in Diels-Alder reactions, forming cyclic adducts for pharmaceutical intermediates .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, with primary products including:
Biochemical Reactions
Scientific Research Applications
Cancer Research
Mechanisms of Action:
Recent studies have highlighted the role of dimethyl malate in cancer treatment. It has been identified as a natural inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway, which is often upregulated in cancer cells. By inhibiting 6PGD, this compound can reduce NADPH production and subsequently hinder DNA synthesis, thereby suppressing tumor growth.
- Case Study: Lung Cancer
- In vivo experiments using xenograft mouse models demonstrated that this compound enhances the sensitivity of lung cancer cells to cisplatin, a common chemotherapeutic agent. The study found that this compound treatment led to significant tumor growth inhibition compared to controls, suggesting its potential as an adjuvant therapy in lung cancer treatment .
Metabolic Studies
This compound plays a crucial role in metabolic reprogramming, particularly in conditions like diabetes mellitus. It has been shown to influence metabolic pathways that are altered in diabetic patients.
- Research Findings:
Industrial Applications
This compound is also utilized in various industrial processes due to its reactivity as a dienophile in Diels-Alder reactions and its role as a solvent and plasticizer.
- Chemical Synthesis:
- Reactive Distillation:
Summary Table of Applications
Mechanism of Action
Dimethyl malate can be compared with other similar compounds such as dimethyl maleate and dimethyl fumarate:
Dimethyl Maleate: This compound is the dimethyl ester of maleic acid and is used in similar applications such as organic synthesis and polymer chemistry.
Dimethyl Fumarate: This compound is the dimethyl ester of fumaric acid and is used in the treatment of multiple sclerosis.
Uniqueness of this compound: this compound is unique due to its specific reactivity in hydrogenation and acylation reactions, as well as its applications in the production of high-performance materials and chemical intermediates.
Comparison with Similar Compounds
Other Malate Esters
Key Insight : this compound’s methyl groups enhance volatility and reactivity compared to bulkier esters like diethyl malate, making it preferable in tracer studies and organic synthesis .
Dimethyl Fumarate (DMF)
Despite naming similarities, dimethyl fumarate (C₆H₈O₄) is structurally distinct, derived from fumaric acid (trans isomer) rather than malic acid.
Contrast : DMF’s therapeutic efficacy in neuroinflammation contrasts with this compound’s niche roles in redox biology and pest control.
Dimethyl Succinate
A structural analog lacking the hydroxyl group of malic acid:
Other Diesters (e.g., Dimethyl Sulfate)
Compound | Toxicity & Use | This compound Comparison |
---|---|---|
Dimethyl Sulfate | Highly toxic alkylating agent; replaced by dimethyl carbonate . | Non-toxic in insecticidal doses; safer for lab use . |
Biological Activity
Dimethyl malate (DMM), a diester of malic acid, has garnered attention in recent years due to its various biological activities, particularly in the context of cancer therapy and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the chemical formula and is classified as an ester. Its structure allows it to participate in various biochemical reactions, particularly those involving energy metabolism.
- Inhibition of Malic Enzyme :
- Interaction with Metabolic Pathways :
- Enhancement of Chemotherapy Efficacy :
Case Studies and Experimental Data
- Lung Cancer Study : In an experimental model using A549 lung cancer cells, treatment with DMM led to significant reductions in cell growth both in vitro and in vivo. The study demonstrated that DMM mimics the effects of ME2 knockdown, leading to metabolic changes that inhibit tumor progression .
- Insulin Secretion : In pancreatic beta-cells, DMM treatment resulted in increased levels of malate and citrate, which are critical for glucose-stimulated insulin secretion (GSIS). This suggests a role for DMM in enhancing metabolic responses related to insulin secretion .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing dimethyl malate in laboratory settings?
this compound is typically synthesized via esterification of malic acid with methanol under acidic catalysis. Key characterization techniques include nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm stereochemistry and purity, as demonstrated in structural studies of related esters . Physical properties such as optical activity (), density (1.223 g/mL at 25°C), and refractive index (n 1.435) are critical for quality control .
Methodological Tip :
- Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress.
- For enantiomeric purity, employ chiral column chromatography or polarimetry .
Q. How is this compound utilized in studying mitochondrial malate transport mechanisms?
this compound serves as a cell-permeable malate analog in mitochondrial studies. For example, it reverses the inhibitory effects of dicarboxylate carrier (DIC) inhibitors (e.g., butylmalonate) on glucose-stimulated insulin secretion (GSIS) in pancreatic islets . This application hinges on its ability to bypass membrane transport limitations, enabling cytosolic malate replenishment .
Experimental Design :
- Use siRNA-mediated DIC suppression in isolated rat islets to model transport dysfunction.
- Measure NADPH production and insulin secretion rates with/without this compound supplementation .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitivity and specificity. For non-polar matrices, derivatization (e.g., silylation) may enhance volatility .
Data Validation :
- Spike recovery experiments using deuterated internal standards (e.g., d-dimethyl malate).
- Validate against certified reference materials (CRMs) if available .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in NADPH regulation be resolved?
Discrepancies often arise from tissue-specific DIC expression or differences in experimental models (e.g., isolated mitochondria vs. whole-cell systems). To address this:
- Conduct comparative studies using isogenic cell lines with/without DIC overexpression.
- Pair metabolomics (e.g., C-labeled malate tracing) with real-time NADPH fluorescence assays .
Case Example : In GSIS studies, this compound rescued NADPH levels in siRNA-DIC-suppressed islets but not in butylmalonate-treated ones, suggesting distinct inhibitory mechanisms .
Q. What are the challenges in replicating this compound-mediated citrate transport studies across laboratories?
Variability often stems from differences in mitochondrial isolation protocols or malate/citrate concentration gradients. Mitigation strategies include:
- Standardizing buffer composition (e.g., 130 mM KCl, 10 mM HEPES, pH 7.2).
- Reporting absolute citrate efflux rates (nmol/min/mg protein) alongside normalized data .
Data Interpretation Table :
Parameter | Typical Range | Notes |
---|---|---|
Citrate Efflux (Control) | 5–10 nmol/min/mg | Baseline in rat liver mitochondria |
Efflux with this compound | 15–25 nmol/min/mg | Dose-dependent (0.5–2 mM) |
Q. How can researchers optimize this compound stability in long-term cell culture experiments?
Hydrolysis due to esterase activity is a key concern. Solutions include:
- Using serum-free media to reduce enzymatic degradation.
- Adding esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) at non-toxic concentrations .
Stability Data :
Q. Methodological Best Practices
Q. What are the reporting standards for this compound experiments in peer-reviewed journals?
Follow guidelines for synthetic chemistry (e.g., Beilstein Journal of Organic Chemistry):
- Include NMR spectral data (chemical shifts, coupling constants) and chromatograms.
- For biological studies, detail mitochondrial isolation protocols and malate transport assays .
Q. How should researchers address potential artifacts in this compound-based assays?
Common pitfalls include off-target effects on other dicarboxylate transporters (e.g., citrate/isocitrate carriers). Controls:
- Use malate transport-deficient cell lines (e.g., CRISPR-Cas9-edited DIC).
- Validate with alternative malate analogs (e.g., dimethyl succinate) .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing this compound dose-response relationships?
Nonlinear regression (e.g., log[inhibitor] vs. response) is ideal for EC/IC calculations. Report confidence intervals and goodness-of-fit metrics (R > 0.95) .
Q. How can open-source tools enhance reproducibility in this compound research?
Platforms like GNPS (Global Natural Products Social Molecular Networking) enable shared spectral libraries for structural validation. For kinetic modeling, COPASI offers customizable malate transport simulations .
Properties
IUPAC Name |
dimethyl 2-hydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKNCXYRGKTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037213 | |
Record name | Dimethylmalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-15-1 | |
Record name | Dimethyl malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1587-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl malate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dimethylmalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DXY0K7M4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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